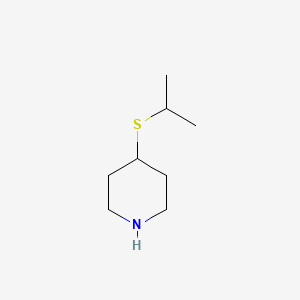
4-(Propan-2-ylsulfanyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-ylsulfanyl)piperidine is a chemical compound with the molecular formula C₈H₁₇NS. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis . The compound features a piperidine ring substituted with a propan-2-ylsulfanyl group, making it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-ylsulfanyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with propan-2-ylsulfanyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can further optimize the reaction conditions, allowing for large-scale production with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-ylsulfanyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Propan-2-ylsulfanyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of piperidine-based therapeutics.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Propan-2-ylsulfanyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
4-Piperidinol: A piperidine derivative with a hydroxyl group at the fourth position.
4-(Methylsulfanyl)piperidine: Similar to 4-(Propan-2-ylsulfanyl)piperidine but with a methylsulfanyl group instead of propan-2-ylsulfanyl.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propan-2-ylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H17NS |
|---|---|
Molecular Weight |
159.29 g/mol |
IUPAC Name |
4-propan-2-ylsulfanylpiperidine |
InChI |
InChI=1S/C8H17NS/c1-7(2)10-8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
DDFLPQUWAAQVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13257373.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine](/img/structure/B13257379.png)


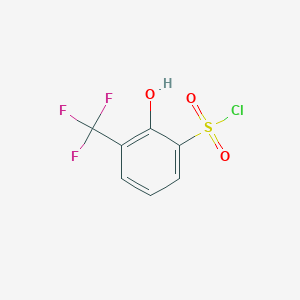
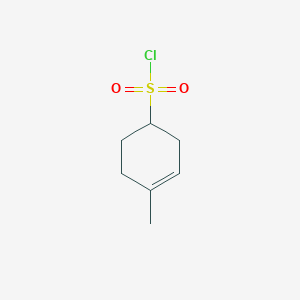
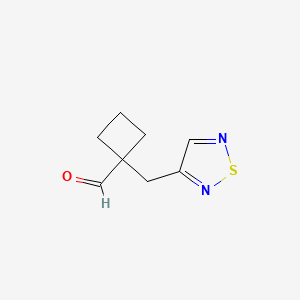
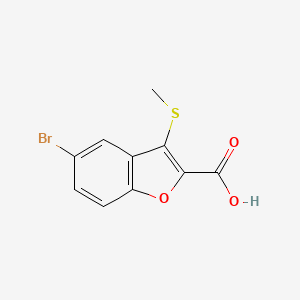
![N-[(4-bromothiophen-2-yl)methyl]aniline](/img/structure/B13257426.png)

![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B13257437.png)
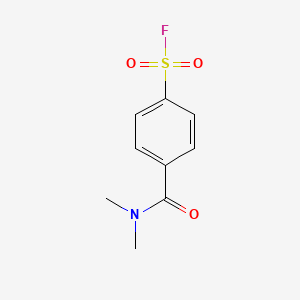
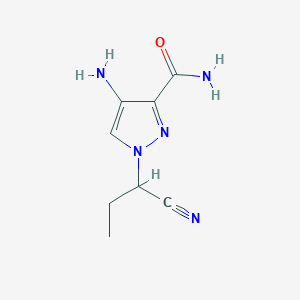
![3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13257459.png)
